molecular formula C23H21ClN4O3 B3971612 methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3971612
M. Wt: 436.9 g/mol
InChI Key: LANAMKFJBDRFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrazole ring fused with a tetrahydropyrimidinone scaffold. Its structure includes a 4-chlorophenyl substituent on the pyrazole ring and methyl groups at positions 1 and 6 of the pyrimidine ring, with a methyl ester at position 3. This compound is part of a broader class of dihydropyrimidinones (DHPMs), which are known for diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Properties

IUPAC Name

methyl 6-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3/c1-14-19(22(29)31-3)21(25-23(30)27(14)2)18-13-28(17-7-5-4-6-8-17)26-20(18)15-9-11-16(24)12-10-15/h4-13,21H,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANAMKFJBDRFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Pyrazole Ring: The synthesis begins with the condensation of 4-chlorobenzaldehyde and phenylhydrazine to form 4-(4-chlorophenyl)-3-phenyl-1H-pyrazole.

    Formation of Pyrimidine Ring: The pyrazole derivative is then reacted with ethyl acetoacetate and urea under basic conditions to form the pyrimidine ring, resulting in the intermediate compound.

    Esterification: The intermediate compound is then esterified using methanol and a suitable acid catalyst to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole or pyrimidine derivatives.

    Substitution: Substituted chlorophenyl derivatives.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent due to its ability to interact with various biological targets.

    Pharmaceuticals: It serves as a lead compound for the development of new drugs with improved efficacy and reduced side effects.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests and weeds.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets such as enzymes, receptors, and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Substituents on the Pyrazole Ring

  • 4-Chlorophenyl vs. 4-Fluorophenyl :
    In ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (), the 4-chlorophenyl group is replaced with 4-fluorophenyl. Chlorine’s higher lipophilicity (ClogP ≈ 0.71) compared to fluorine (ClogP ≈ 0.14) may enhance membrane permeability but reduce aqueous solubility .

  • 3-Methyl-5-chloropyrazole: The compound ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () introduces a 5-chloro-3-methyl substitution on the pyrazole ring.

Pyrimidine Ring Modifications

  • Oxo vs. Thioxo at Position 2: Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () replaces the 2-oxo group with thioxo.
  • Ester Group Variations :
    The target compound uses a methyl ester , whereas analogues like those in and employ ethyl esters . Ethyl esters generally exhibit slower hydrolysis rates in vivo, which could prolong half-life compared to methyl esters .

Additional Functional Groups

  • Coumarin Derivatives :
    Compounds 4i and 4j () incorporate coumarin moieties, which introduce π-conjugated systems. These groups may enhance fluorescence properties or interact with enzymes like cytochrome P450 .

Physicochemical and Pharmacological Implications

Table 1: Key Structural and Property Comparisons

Compound Name Pyrazole Substituent Pyrimidine Substituents (Positions 1, 2, 6) Ester Group Notable Properties/Activities
Target Compound 4-Chlorophenyl 1,6-dimethyl; 2-oxo Methyl High lipophilicity; potential antimicrobial
Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-... () 4-Fluorophenyl 6-methyl; 2-oxo Ethyl Improved solubility; antitumor activity
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-... () 5-Chloro-3-methyl 6-methyl; 2-oxo Ethyl Antibacterial, anticarcinogenic
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-... () 1,3-Diphenyl 6-methyl; 2-thioxo Ethyl Altered H-bonding; unconfirmed bioactivity

Q & A

Q. What are the standard synthetic routes for preparing methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is typically synthesized via multi-step reactions, including Biginelli-like cyclocondensation or modified Hantzsch pyrimidine synthesis. Key steps involve:

  • Condensation of substituted pyrazole aldehydes with β-keto esters and urea/thiourea derivatives under acidic conditions (e.g., HCl or acetic acid).
  • Optimization of reaction temperature (80–100°C) and solvent systems (ethanol or toluene) to enhance yield.
  • Purification via recrystallization or column chromatography, with characterization by melting point, NMR, and mass spectrometry .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation requires a combination of analytical techniques:

  • Single-crystal X-ray diffraction (XRD): Resolves bond lengths, angles, and stereochemistry (e.g., tetrahydropyrimidine ring conformation and pyrazole-phenyl orientation) .
  • NMR spectroscopy: 1^1H and 13^13C NMR identify substituent environments (e.g., methyl groups at positions 1 and 6, chloro-phenyl protons).
  • FT-IR spectroscopy: Confirms carbonyl (C=O) and ester (C-O) functional groups .

Advanced Research Questions

Q. How can substituent modifications at the pyrazole or tetrahydropyrimidine moieties enhance biological activity?

Rational design strategies include:

  • Electron-withdrawing groups (e.g., Cl, NO2_2): Introduced at the 4-chlorophenyl ring to improve antimicrobial potency via increased electrophilicity .
  • Methoxy or ethoxy substitutions: Enhance solubility and bioavailability by modulating logP values, as seen in analogues with anti-inflammatory activity .
  • Heterocyclic fusion: Incorporating coumarin or thiazole rings may amplify anticancer effects by targeting kinase enzymes .

Q. What catalytic strategies optimize the yield and regioselectivity of this compound?

Advanced methods include:

  • Palladium-catalyzed reductive cyclization: Reduces nitro intermediates to form pyrazole-tetrahydropyrimidine hybrids with >80% yield .
  • Microwave-assisted synthesis: Accelerates reaction times (30–60 minutes vs. 12 hours) while minimizing side products .
  • Chiral catalysts (e.g., L-proline): Induce enantioselectivity in asymmetric syntheses for stereochemically pure derivatives .

Q. How should researchers address conflicting reports on the compound’s bioactivity across studies?

Contradictions in biological data (e.g., antimicrobial vs. inactive results) can be resolved by:

  • Standardized assay protocols: Use consistent microbial strains (e.g., Staphylococcus aureus ATCC 25923) and minimum inhibitory concentration (MIC) thresholds.
  • Structure-activity relationship (SAR) validation: Compare substituent patterns in active vs. inactive analogues (e.g., chloro vs. methoxy groups) .
  • Computational docking: Identify binding affinities to targets like dihydrofolate reductase (DHFR) to explain variability .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in anticancer studies?

Mechanistic studies require:

  • Enzyme inhibition assays: Test inhibition of topoisomerase II or tubulin polymerization via fluorescence-based kits.
  • Apoptosis profiling: Use flow cytometry (Annexin V/PI staining) to quantify cell death pathways in cancer cell lines (e.g., MCF-7).
  • Transcriptomic analysis: RNA sequencing identifies dysregulated pathways (e.g., PI3K/AKT) post-treatment .

Q. How can regioselectivity challenges in multi-step syntheses be mitigated?

Regioselectivity issues arise during pyrazole-pyrimidine coupling. Solutions include:

  • Directed ortho-metalation: Uses directing groups (e.g., esters) to control substitution sites .
  • Protecting group strategies: Temporarily block reactive sites (e.g., hydroxyl groups) to prevent undesired side reactions .

Methodological Considerations

  • Data reproducibility: Replicate syntheses ≥3 times with purity ≥95% (HPLC-validated) to ensure consistency .
  • Conflict resolution: Cross-reference crystallographic data (CCDC entries) with computational models (DFT) to validate structural hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.